8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Chemical Structure and Key Features 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core with distinct substituents:
- Bromo at position 8 (C8)
- Fluoro at position 6 (C6)
- Dimethyl groups at the 2,2-positions of the oxazine ring.
Its molecular formula is C₁₀H₁₀BrFNO₂, with a molecular weight of 290.10 g/mol (CAS: 560082-53-3) . The compound is primarily used in medicinal chemistry as a building block for designing inhibitors targeting enzymes such as BRD4 and TRPV1 .
Synthesis Overview The synthesis of benzoxazinone derivatives typically involves cyclization of halogenated phenolic precursors with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) . For example, in -bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is synthesized from 2-amino-6-bromophenol and chloroacetyl chloride. Fluorination and dimethylation steps are subsequently introduced to achieve the target compound .
Properties
IUPAC Name |
8-bromo-6-fluoro-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-10(2)9(14)13-7-4-5(12)3-6(11)8(7)15-10/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKDSIHOMODMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC(=C2)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619187 | |
| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-74-8 | |
| Record name | 8-Bromo-6-fluoro-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the benzoxazine ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzoxazinones
Table 1: Key Structural and Functional Differences
(a) Bromo and Fluoro Substituents
- Bromine at C8 enhances electrophilicity and participates in halogen bonding, critical for enzyme inhibition (e.g., BRD4 IC₅₀ values of 1.99–2.96 μM in dimethyl-substituted derivatives) .
- Fluorine at C6 improves metabolic stability and modulates lipophilicity, as seen in TRPV1-targeting derivatives .
(b) Dimethyl Groups at C2
- The 2,2-dimethyl configuration increases steric bulk, enhancing binding to hydrophobic enzyme pockets. For example, in , dimethyl-substituted benzoxazinones showed higher affinity for BRD4 compared to non-methylated analogs .
(c) Sulfonyl and Amino Modifications
Role in Enzyme Inhibition
- BRD4 Inhibition: Dimethyl-substituted benzoxazinones (e.g., compound 22 in ) exhibit IC₅₀ values <3 μM, outperforming pyrido-oxazinone analogs due to improved WPF shelf interactions .
- TRPV1 Modulation : Derivatives like compound 11 () demonstrate sub-micromolar activity, attributed to fluorine-enhanced membrane permeability .
Biological Activity
8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 688363-74-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H9BrFNO2, with a molecular weight of 274.09 g/mol. The compound features a benzo[b][1,4]oxazine ring structure, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a study focused on similar quinazolinone derivatives demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds exhibiting IC50 values in the range of 14.2 to 18.1 μM against cancer cell lines like A549 and MDA-MB-231 suggest that structural modifications can enhance antitumor efficacy .
The proposed mechanism of action for compounds like this compound involves the inhibition of key kinases such as CDK9. This inhibition can lead to apoptosis in cancer cells by disrupting normal cell cycle progression . In silico studies indicated that these compounds could effectively penetrate biological membranes and interact with target proteins involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzo[b][1,4]oxazine derivatives. Modifications at specific positions on the oxazine ring can significantly influence potency and selectivity towards various biological targets. For example, substituents at the R1 and R2 positions have been shown to enhance antitumor activity when optimized correctly .
Case Studies
Pharmacokinetics and Drug-Likeness
In silico predictions suggest that this compound possesses favorable pharmacokinetic properties. Most derivatives comply with Lipinski's rule of five, indicating good oral bioavailability and low likelihood of drug-drug interactions due to minimal activity on cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
